N-(2-Nitrobenzylidene)aniline
Description
Contextual Significance of Schiff Bases in Chemical Science
Schiff bases, first reported by Hugo Schiff in 1864, are fundamental to many areas of chemistry. researchgate.net Their defining feature, the azomethine or imine group (-C=N-), makes them versatile ligands capable of forming stable complexes with a wide range of metal ions. researchgate.net This coordinating ability is central to their application in catalysis, where they can act as ligands to modulate the reactivity of transition metal centers. researchgate.net Furthermore, Schiff bases are investigated for their diverse biological activities. nanobioletters.comtandfonline.combohrium.com The imine bond is also a key structural element in various natural and synthetic compounds with important industrial applications. nanobioletters.com
Research Importance of Nitro-Substituted Benzylidene Aniline (B41778) Derivatives
The introduction of a nitro (-NO2) group onto the benzylidene aniline framework significantly influences the electronic properties of the molecule. Nitro-substituted derivatives are of particular interest in several research domains. The strong electron-withdrawing nature of the nitro group can enhance the compound's ability to act as a ligand and can influence the properties of its metal complexes. chemsociety.org.ng These derivatives have been explored for their potential as corrosion inhibitors for metals like mild steel. researchgate.net Additionally, the presence of a nitro group is often associated with interesting optical properties, including photochromism and thermochromism, in the broader class of anils. researchgate.netnih.gov The modification of the electronic structure by the nitro group also plays a role in the investigation of these compounds for applications in nonlinear optics. nih.gov
Scope of Academic Inquiry for N-(2-Nitrobenzylidene)aniline
Academic research on this compound and its close derivatives has explored several promising avenues. These include its synthesis and structural characterization, its behavior in the solid state, and its potential applications in materials science and catalysis. Key areas of investigation involve its chromic properties, such as solvatochromism, photochromism, and thermochromism, as well as its utility in coordination chemistry and as a precursor for heterocyclic synthesis.
Physicochemical Properties and Synthesis
The fundamental properties and synthesis of this compound are well-documented in chemical literature.
| Property | Value |
| Molecular Formula | C13H10N2O2 |
| Molecular Weight | 226.23 g/mol |
| Appearance | Yellow solid |
| CAS Number | 17064-77-6 |
This data is compiled from multiple sources. nih.gov
The synthesis of this compound is typically achieved through a condensation reaction between 2-nitrobenzaldehyde (B1664092) and aniline. nanobioletters.com This reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. nih.gov
Crystallographic Data
The solid-state structure of this compound has been determined by X-ray crystallography, providing precise information about its molecular geometry.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.178 |
| b (Å) | 7.718 |
| c (Å) | 13.217 |
| β (°) | 94.064 |
| Volume (ų) | 1136.3 |
| Z | 4 |
This data is sourced from a 2006 publication in Acta Crystallographica Section E.
Academic Inquiry into this compound
The unique structural and electronic features of this compound have prompted a range of academic investigations into its properties and potential applications.
Solvatochromism
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property observed in many Schiff bases. While specific, in-depth studies on the solvatochromism of this compound are not extensively reported, research on related nitro-substituted Schiff bases indicates that the presence and position of the nitro group can influence the compound's response to solvent polarity. selcuk.edu.tr For instance, the UV-visible absorption spectra of similar compounds show shifts in different solvents, suggesting that the electronic transitions are sensitive to the solvent environment. selcuk.edu.tr
Photochromism
Photochromism, a reversible change in a single chemical species between two states having distinguishably different absorption spectra, induced by electromagnetic radiation, is a well-known phenomenon in the broader class of anils (Schiff bases derived from anilines). researchgate.net The photochromic behavior of these compounds is often linked to tautomerization, specifically the transfer of a proton. researchgate.net While direct and detailed photochromic studies on this compound are limited, research on related nitro-substituted salicylideneanilines suggests that the nitro group can significantly affect the photochromic properties. researchgate.net A novel photoisomerization has been reported for N-(2-Nitrobenzylidene)-3-amino-5-methylpyrazole, which involves an excited-state intramolecular proton transfer from the azomethine group to the nitro group. researchgate.net
Thermochromism
Thermochromism, the reversible change of color with temperature, is another property exhibited by many Schiff bases, particularly in the solid state. researchgate.netevitachem.com This phenomenon is also often associated with a temperature-dependent equilibrium between different tautomeric forms. researchgate.net While specific thermochromic data for this compound is not widely available, studies on similar compounds, such as N-(5-chlorosalicylidene)aniline, demonstrate thermochromic behavior in their crystalline state. evitachem.com The presence of a nitro group in related salicylideneanilines has been shown to influence their thermochromic properties. researchgate.net
Other Relevant Academic Inquiry
Beyond its chromic properties, this compound and its derivatives are subjects of academic inquiry in other specialized areas of chemistry.
Coordination Chemistry
The nitrogen atom of the imine group and the oxygen atoms of the nitro group in this compound present potential coordination sites for metal ions. Research has demonstrated the synthesis of metal complexes with Schiff bases derived from 2-nitrobenzaldehyde. For example, nickel(II) complexes with asymmetric diimine Schiff bases have been prepared, where 2-hydroxy-N-(2-nitrobenzylidene)aniline served as a starting material. researchgate.net Similarly, cobalt(II) and copper(II) complexes of 3-nitro-N-(3-nitrobenzylidene)aniline have been synthesized and characterized. chemsociety.org.ng The formation of these complexes highlights the role of nitro-substituted benzylidene anilines as versatile ligands in coordination chemistry.
Catalysis
A significant application of N-(2-nitrobenzylidene)amines has been demonstrated in catalysis. Specifically, these compounds can undergo a palladium-catalyzed reductive N-heterocyclization to produce 2H-indazole derivatives. This reaction provides a novel route to synthesize these important heterocyclic compounds.
Nonlinear Optical (NLO) Properties
Research into the NLO properties of related compounds suggests that this compound may also possess interesting characteristics in this area. Studies on (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline and its 2,3-dimethylaniline (B142581) analogue have shown that these molecules exhibit third-order NLO behavior. nih.gov The presence of the nitro group as an electron acceptor is crucial for these properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)-N-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAZSPGQKPGVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281234 | |
| Record name | N-[(2-Nitrophenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17064-77-6 | |
| Record name | N-[(2-Nitrophenyl)methylene]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17064-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Nitrobenzylidene)aniline | |
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| Record name | Aniline, N-(o-nitrobenzylidene)- | |
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| Record name | N-[(2-Nitrophenyl)methylene]benzenamine | |
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| Record name | N-(2-nitrobenzylidene)aniline | |
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Synthetic Methodologies and Chemical Transformations of N 2 Nitrobenzylidene Aniline
Condensation Reactions for Azomethine Formation
The formation of the azomethine bond in N-(2-Nitrobenzylidene)aniline is achieved through a nucleophilic addition-elimination reaction between an aldehyde (2-nitrobenzaldehyde) and a primary amine (aniline). The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine. mdpi.comwiserpub.com
Established Synthetic Protocols
The synthesis of this compound and its derivatives is typically accomplished by mixing 2-nitrobenzaldehyde (B1664092) and a corresponding aniline (B41778) in an appropriate solvent. Several established protocols exist, varying in terms of solvent, temperature, and the use of a catalyst.
A common laboratory method involves reacting equimolar amounts of 2-nitrobenzaldehyde and aniline in a solvent such as ethanol (B145695) or methanol. acs.org The reaction mixture is often heated to reflux for a period to ensure completion. For instance, a solid product was obtained with a 71% yield by reacting the precursors, with the resulting compound characterized by ¹H NMR and mass spectrometry. osi.lv In another example, the synthesis of 4-chloro-N-(2-nitrobenzylidene)aniline was achieved by stirring the reagents in absolute ethanol at room temperature for two hours, followed by cooling to 0°C to precipitate the product, yielding 87%. google.com The use of a Dean and Stark apparatus to azeotropically remove the water formed during the reaction is another effective strategy, which yielded 80% for a related isomer. nih.gov
Stoichiometric Considerations and Solvent Effects
Generally, a 1:1 molar ratio of 2-nitrobenzaldehyde to aniline is employed for the synthesis. acs.org Maintaining this stoichiometry ensures the efficient conversion of the limiting reagent.
The choice of solvent can significantly influence the reaction equilibrium and rate. A study on the condensation of 2-nitrobenzaldehyde with an amine revealed that the reaction equilibrium is solvent-dependent. mdpi.com Apolar aprotic solvents were found to favor the formation of the hemiaminal intermediate, whereas polar solvents tend to shift the equilibrium toward the final Schiff base product. mdpi.com Common solvents used in these syntheses include ethanol, google.comcore.ac.uk methanol, acs.org toluene, ijfmr.com and tetrahydrofuran (B95107) (THF). The purification of the crude product is often achieved through recrystallization from ethanol. ijfmr.com
Catalytic Strategies in Schiff Base Synthesis
While the condensation can proceed thermally, catalytic amounts of acid are often added to accelerate the dehydration of the hemiaminal intermediate. Glacial acetic acid is a frequently used catalyst for this purpose. core.ac.uk The synthesis of this compound and its derivatives can also be performed under solvent-free conditions, for example, by grinding the reactants together, sometimes with a catalyst like iron (II) sulfate. bibliotekanauki.pl
More advanced catalytic strategies include microwave-assisted synthesis, which can enhance reaction rates and yields. The use of cashew nutshell extract as a green catalyst in microwave-assisted preparations has been reported for related nitro-substituted Schiff bases. bibliotekanauki.pl While complex transition metal catalysts are used for subsequent transformations of this compound, the initial imine formation typically relies on simpler acid catalysis or thermal conditions.
Optimization of Reaction Yield and Efficiency
Maximizing the yield and efficiency of the condensation reaction is a key objective. A primary strategy involves the effective removal of water, the reaction byproduct, to drive the equilibrium toward the product side. This is commonly achieved using physical methods like a Dean and Stark apparatus or by adding a dehydrating agent, such as 4Å molecular sieves, to the reaction mixture. nih.govijfmr.com
Reaction conditions such as temperature and reaction time are also optimized. While some protocols utilize refluxing temperatures, ijfmr.com high yields have also been reported for reactions conducted at room temperature, which can be more energy-efficient. google.com The final yield is also dependent on the purification method, with crystallization being a standard technique to obtain a pure product. google.comijfmr.com
Table 1: Selected Synthetic Protocols for this compound and Derivatives
| Reactants | Catalyst/Additive | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Nitrobenzaldehyde, Aniline | None | Not Specified | Not Specified | 71% | osi.lv |
| 2-Nitrobenzaldehyde, 4-Chloroaniline (B138754) | None | Absolute Ethanol | Stirring at RT, 2h; Cool to 0°C | 87% | google.com |
| 2-Nitrobenzaldehyde, 4-Haloanilines | None | Hot Methanol | Reflux | Not specified | acs.org |
| Orthonitrobenzaldehyde, Paranitroaniline | 4Å Molecular Sieves | Toluene | Reflux, 2h | Not specified | ijfmr.com |
| 2-Nitrobenzaldehyde, 3-Bromo-4-methylaniline | Not specified | Not specified | Not specified | 82% | nanobioletters.com |
| 2-Ethylaniline, 4-Nitrobenzaldehyde | Glacial Acetic Acid | Ethanol | Mixing of solutions | Not specified | core.ac.uk |
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound involves using substituted anilines or, for comparison, substituted benzaldehydes. These modifications allow for the fine-tuning of the molecule's chemical and physical properties. The general synthetic methods are analogous to those used for the parent compound, primarily involving acid-catalyzed condensation.
Positional Isomerism of Nitro and Other Substituents
The position of the nitro group on the benzylidene ring and the presence and position of other substituents on either aromatic ring have a significant impact on the molecule's properties and reactivity.
Synthesis of Derivatives with Substituted Anilines: A variety of this compound derivatives have been synthesized by reacting 2-nitrobenzaldehyde with anilines bearing different substituents at various positions. For example, reactions with halo-substituted anilines, such as 2-chloroaniline, 2-bromoaniline, and 4-haloanilines (Cl, Br, I), proceed efficiently to give the corresponding imines in high yields. acs.orgosi.lv The synthesis of (E/Z)-N-(2-Nitrobenzylidene)-2-chloroaniline and (E/Z)-N-(2-Nitrobenzylidene)-2-bromoaniline resulted in yields of 90% and 82%, respectively. osi.lv Similarly, the reaction with 3-bromo-4-methyl aniline has been reported to produce 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline with an 82% yield. nanobioletters.com The structure of (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline has also been analyzed and compared to its para-nitro isomer, highlighting the structural differences arising from positional isomerism. nih.gov
Influence of Nitro Group Position: While this article focuses on the 2-nitro isomer, comparing it with its meta- (3-nitro) and para- (4-nitro) counterparts is crucial for understanding structure-property relationships. Studies on related Schiff bases have shown that the position of the electron-withdrawing nitro group significantly influences the electronic structure and, consequently, the biological or physical properties of the molecule. researchgate.net For instance, in a study of bis-Schiff bases, the antibacterial efficacy was found to be dependent on whether the nitro group was in the ortho, meta, or para position. researchgate.net Similarly, the position of the nitro group on the aniline ring of salicylidene anilines was shown to affect their efficiency in metal ion extraction. tandfonline.com These findings underscore that not just the presence of a substituent, but its specific location, is a critical factor in the molecular design of Schiff bases.
Table 2: Examples of Synthesized Substituted this compound Derivatives
| Aldehyde | Aniline | Substituents on Aniline | Compound Name | Yield | Reference |
|---|---|---|---|---|---|
| 2-Nitrobenzaldehyde | 2-Chloroaniline | 2-Chloro | (E/Z)-N-(2-Nitrobenzylidene)-2-chloroaniline | 90% | osi.lv |
| 2-Nitrobenzaldehyde | 2-Bromoaniline | 2-Bromo | (E/Z)-N-(2-Nitrobenzylidene)-2-bromoaniline | 82% | osi.lv |
| 2-Nitrobenzaldehyde | 4-Chloroaniline | 4-Chloro | 4-Chloro-N-(2-nitrobenzylidene)aniline | 87% | google.com |
| 2-Nitrobenzaldehyde | 3-Bromo-4-methylaniline | 3-Bromo, 4-Methyl | 3-Bromo-4-methyl-N-(2-nitrobenzylidene)aniline | 82% | nanobioletters.com |
| 2-Nitrobenzaldehyde | 2,3-Dimethylaniline (B142581) | 2,3-Dimethyl | (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline | Not specified | nih.gov |
Variations in Aniline Ring Substituents
The synthesis of this compound and its analogues is typically achieved through the condensation reaction of 2-nitrobenzaldehyde with a corresponding aniline. orgsyn.orggoogle.comnih.gov This reaction is often carried out in a suitable solvent, such as ethanol, and can be heated to facilitate the removal of water. orgsyn.orgnih.goviucr.org
The versatility of this synthetic route allows for the introduction of a wide array of substituents on the aniline ring, leading to a diverse library of this compound analogues. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn influences its reactivity and the properties of the resulting heterocyclic products.
For instance, the synthesis of this compound derivatives with electron-donating or electron-withdrawing groups on the aniline ring has been extensively explored. The reaction of 2-nitrobenzaldehyde with anilines bearing substituents such as chloro, google.com bromo, nanobioletters.com methyl, researchgate.net and methoxy (B1213986) iucr.org groups has been reported. The synthesis of 4-chloro-N-(2-nitrobenzylidene)aniline, for example, is achieved by reacting 2-nitrobenzaldehyde with 4-chloroaniline in absolute ethanol at room temperature, yielding a faint yellow solid. google.com Similarly, 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline has been synthesized and characterized. nanobioletters.com
The nature and position of the substituent on the aniline ring can significantly impact the reaction conditions and yields. The electronic effects of these substituents can either activate or deactivate the aniline nitrogen, thereby affecting the nucleophilic attack on the carbonyl carbon of 2-nitrobenzaldehyde.
Table 1: Examples of this compound Analogues with Varied Aniline Ring Substituents
| Substituent on Aniline Ring | Resulting Compound Name | Reference |
| None | This compound | orgsyn.org |
| 4-Chloro | 4-Chloro-N-(2-nitrobenzylidene)aniline | google.com |
| 3-Bromo-4-methyl | 3-Bromo-4-methyl-N-(2-nitrobenzylidene)aniline | nanobioletters.com |
| 4-Methoxy | 4-Methoxy-N-(2-nitrobenzylidene)aniline | iucr.org |
| 2,3-Dimethyl | (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline | researchgate.net |
Advanced Chemical Transformations of this compound
This compound serves as a key intermediate for the synthesis of various heterocyclic systems through a range of chemical transformations.
Reductive Cyclization to 2H-Indazole Derivatives
A significant transformation of N-(2-nitrobenzylidene)anilines is their reductive cyclization to form 2H-indazole derivatives. gjesr.com This reaction typically involves the reduction of the nitro group, which then facilitates an intramolecular cyclization.
One established method for this transformation is the use of triethyl phosphite (B83602), which acts as a reducing agent. orgsyn.org The reaction of this compound with triethyl phosphite at elevated temperatures leads to the formation of 2-phenyl-2H-indazole. orgsyn.org This method is considered a general approach for synthesizing various nitrogen-containing heterocyclic compounds. orgsyn.org
Another catalytic approach involves the use of a palladium complex, such as dichlorobis(triphenylphosphine)palladium, in the presence of tin(II) chloride and carbon monoxide. This system effectively catalyzes the reductive N-heterocyclization of N-(2-nitrobenzylidene)amines to yield the corresponding 2H-indazole derivatives in good to high yields. The carbon monoxide in this reaction is believed to act as a reductant for the nitro group.
Furthermore, indium-iodine systems have been employed for the reductive heterocyclization of N-(2-nitrobenzylidene)anilines. nih.gov The choice of solvent plays a crucial role in the reaction outcome. While a mixture of 2,1-benzisoxazoles and 3-anilino-2-aryl-2H-indazoles is formed in methanol, changing the solvent to aprotic tetrahydrofuran (THF) leads to the predominant formation of 3-anilino-2-aryl-2H-indazoles. nih.gov
Reduction of the Nitro Moiety
The reduction of the nitro group in this compound is a fundamental step in many of its synthetic applications, particularly in the synthesis of quinazoline (B50416) derivatives. osi.lv This reduction can be achieved using various reducing agents.
A common method involves catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst. osi.lvyoutube.com However, care must be taken as this method can also reduce other functional groups. youtube.com Milder conditions, such as using iron in acetic acid or stannous chloride (SnCl2) in ethanol, are also effective for the selective reduction of the nitro group to an amine without affecting other parts of the molecule. youtube.com The resulting ortho-amino compound can then undergo further reactions, such as condensation with orthoesters, to form fused pyrimidines. osi.lv
The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule.
Synthesis of N-Oxide Analogues
The synthesis of N-oxide analogues of this compound introduces an N-oxide functionality, which can significantly alter the compound's chemical and biological properties. ontosight.aiwiserpub.com These analogues can be prepared through various synthetic routes.
One approach involves the 1,7-electrocyclization of azomethine ylides. For example, the reaction of 2-nitrobenzaldehyde with sarcosine (B1681465) (2-(methylamino)acetic acid) can lead to the formation of 2-methyl-2H-indazole 1-oxide. thieme-connect.de Another method involves the reaction of (2-nitro-benzylidene)-aniline derivatives with potassium cyanide to produce 2-aryl-3-cyano-2H-indazole 1-oxides. nih.gov
Furthermore, N-oxide derivatives can be synthesized by reacting 2-nitrobenzaldehyde with substituted anilines that already contain an N-oxide group. For instance, the condensation of 4-chloro-2-nitrobenzaldehyde (B15764) with aniline N-oxide can produce Aniline, N-(4-chloro-2-nitrobenzylidene)-, N-oxide. ontosight.ai The presence of the N-oxide group, along with other substituents, influences the compound's reactivity and potential applications. ontosight.aiwiserpub.com
Advanced Structural Elucidation and Solid State Analysis of N 2 Nitrobenzylidene Aniline
Single-Crystal X-ray Diffraction Studies
The analysis of a suitable single crystal of the title compound has furnished a detailed and high-resolution view of its atomic arrangement and conformational preferences in the solid state. nih.goviucr.org
The X-ray diffraction study provided precise measurements of the geometric parameters within the molecule. The central imine bond (C7=N1) has a length characteristic of a carbon-nitrogen double bond. The bond lengths within the aniline (B41778) and 2-nitrophenyl rings are typical for aromatic systems. The nitro group exhibits N-O bond lengths consistent with its delocalized electronic structure. Key geometric parameters are detailed in the tables below.
Table 1: Selected Bond Lengths for N-(2-Nitrobenzylidene)aniline
| Bond | Length (Å) |
|---|---|
| C7=N1 | 1.265(3) |
| N1-C8 | 1.428(3) |
| C1-C7 | 1.472(3) |
| N2-O1 | 1.216(3) |
| N2-O2 | 1.220(3) |
Table 2: Selected Bond Angles for this compound
| Atoms | Angle (°) |
|---|---|
| C7-N1-C8 | 120.4(2) |
| N1-C7-C1 | 123.0(2) |
| O1-N2-O2 | 123.6(2) |
| O1-N2-C2 | 118.5(2) |
Table 3: Selected Torsional Angles for this compound
| Atoms | Angle (°) |
|---|---|
| C1-C7-N1-C8 | 178.6(2) |
| N1-C7-C1-C2 | -4.9(4) |
| N1-C7-C1-C6 | 175.7(2) |
| C7-N1-C8-C9 | -123.7(3) |
The two aromatic rings of the molecule, the 2-nitrophenyl ring and the aniline-derived phenyl ring, are individually planar. However, the molecule as a whole is significantly twisted. The dihedral angle between the mean planes of the two six-membered aromatic rings is 60.49 (9)°. iucr.org This substantial twist is primarily attributed to steric repulsion between the hydrogen atom on the imine carbon and the hydrogen atoms on the aniline ring, preventing a coplanar arrangement. Furthermore, the nitro group is twisted relative to the plane of its attached benzene (B151609) ring.
This compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govuomphysics.net The unit cell contains four molecules (Z = 4). The detailed crystallographic parameters determined at a temperature of 295 K are summarized in the table below.
Table 4: Crystallographic Data and Unit Cell Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 11.178 |
| b (Å) | 7.718 |
| c (Å) | 13.217 |
| α (°) | 90 |
| β (°) | 94.064 |
| γ (°) | 90 |
| Volume (ų) | 1136.6 |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is stabilized by weak intermolecular C-H···O hydrogen bonds. In the packing, the oxygen atoms of the nitro group act as acceptors for hydrogen atoms from the aromatic rings of neighboring molecules. These interactions link the molecules into a cohesive three-dimensional network. Notably, as this Schiff base is a secondary imine, it lacks N-H protons, and therefore, conventional N-H···O or N-H···N hydrogen bonds are not present in its crystal structure. The observed C-H···O interactions, while weak, are significant in directing the crystal packing arrangement.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-nitrophenyl |
Identification of C-H···π Interactions
C-H···π interactions, a type of weak hydrogen bond, are also pivotal in dictating the three-dimensional architecture of this compound derivatives. In the crystal structure of (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, the presence of C-H···π interactions is confirmed. nih.gov These interactions involve a hydrogen atom from a C-H bond interacting with the π-electron cloud of an aromatic ring. In the case of 3-iodo-N-(2-nitrobenzylidene)aniline, the molecules are linked into sheets by a combination of one C-H···O hydrogen bond and two C-H···π(arene) hydrogen bonds. iucr.org
Spectroscopic Characterization for Structural Confirmation and Vibrational Analysis
Spectroscopic techniques are indispensable for confirming the structure and understanding the electronic and vibrational properties of this compound.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Assignments
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |
| C=N Stretch (Imine) | ~1627 | ~1595 | asianpubs.orgresearchgate.net |
| NO₂ Asymmetric Stretch | ~1516 | ~1516 | researchgate.net |
| NO₂ Symmetric Stretch | ~1353 | ~1339 | researchgate.net |
| Aromatic C=C Stretch | ~1550 | - | asianpubs.org |
| Aromatic C-H Stretch | ~3063 | - | asianpubs.org |
Table 2: Characteristic vibrational frequencies for this compound and related compounds.
The strong absorption band observed around 1627 cm⁻¹ in the FT-IR spectrum is attributed to the C=N stretching vibration of the imine group, confirming the formation of the Schiff base. asianpubs.org The nitro group exhibits two characteristic strong bands corresponding to its asymmetric and symmetric stretching vibrations, typically found in the regions of 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹, respectively. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Elucidating Chemical Environments
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical environment of each atom within the this compound molecule. Based on data from closely related compounds, the following chemical shifts can be anticipated:
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| N=CH (Imine Proton) | ~8.86 | ~160 | asianpubs.orgresearchgate.net |
| Aromatic Protons | 7.06-8.41 | 115-150 | asianpubs.org |
Table 3: Expected ¹H and ¹³C NMR chemical shifts for this compound.
The proton of the imine group (N=CH) is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around 8.86 ppm for similar structures. asianpubs.org The aromatic protons will resonate in the region of 7.06-8.41 ppm, with their specific shifts influenced by the electronic effects of the nitro group and the imine linkage. In the ¹³C NMR spectrum, the imine carbon is expected to have a chemical shift in the range of 160 ppm. researchgate.net The aromatic carbons will appear between 115 and 150 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions occurring within the conjugated system of this compound. The spectrum is typically characterized by absorption bands corresponding to π→π* and n→π* transitions.
| Electronic Transition | Wavelength (λmax, nm) | Reference |
| π→π | ~250 - 350 | uchile.cl |
| n→π | ~350 - 450 | uchile.cl |
Table 4: Expected electronic transitions for this compound.
The π→π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the C=N double bond. libretexts.org The n→π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the nitrogen atom of the imine group to a π* antibonding orbital. libretexts.org The presence of the nitro group, an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzylideneaniline. uomustansiriyah.edu.iq
Computational Chemistry and Quantum Mechanical Investigations of N 2 Nitrobenzylidene Aniline
Density Functional Theory (DFT) for Ground State Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and ground-state properties of molecules. By utilizing functionals like B3LYP and appropriate basis sets such as 6-311++G(d,p), researchers can accurately model the behavior of N-(2-Nitrobenzylidene)aniline. tandfonline.comresearchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process reveals that the molecule is not perfectly planar. The aniline (B41778) and the 2-nitrobenzylidene rings are twisted with respect to each other.
This twist is characterized by the dihedral angle between the plane of the aniline ring and the plane containing the C=N imine bridge. acs.org In related Schiff bases, this angle is influenced by substituents, but a non-planar conformation is typical. acs.org For instance, in the closely related (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, the dihedral angle between the aniline and benzylidene mean planes is 11.69 (3)°. nih.govresearchgate.net Furthermore, the nitro group (NO₂) itself is twisted out of the plane of the benzylidene ring by approximately 34.02 (9)°. nih.govresearchgate.net This non-planar structure is a result of steric hindrance and electronic effects between the different parts of the molecule. The molecule predominantly adopts an E configuration around the C=N double bond. nih.govresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Schiff Base like this compound (Based on DFT Calculations) Note: These are typical values for this class of compounds.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=N (Imine) | ~1.27 | - | - |
| C-N (Aniline) | ~1.41 | - | - |
| N-O (Nitro) | ~1.23 | - | - |
| C-N=C | - | ~121.0 | - |
| C-C-N (Nitro) | - | ~118.5 | - |
| Aniline Ring vs. Imine Plane | - | - | ~35-50 |
| Nitro Group vs. Benzylidene Ring | - | - | ~30-40 |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data for structural validation. tandfonline.com
Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.nettandfonline.com This provides a detailed understanding of the molecule's vibrational dynamics.
Table 2: Key Vibrational Frequencies and Assignments for this compound (Illustrative Data) Note: Based on typical DFT calculation results for similar aromatic Schiff bases.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED Contribution) |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | >90% C-H stretching |
| C=N Stretch (Imine) | ~1630 | ~85% C=N stretching |
| NO₂ Asymmetric Stretch | ~1520 | ~88% NO₂ stretching |
| NO₂ Symmetric Stretch | ~1350 | ~85% NO₂ stretching |
| C-N Stretch (Aniline) | ~1280 | C-N stretching, ring deformation |
| C-NO₂ Stretch | ~850 | C-N stretching |
Electronic Structure Analysis and Reactivity Descriptors
The electronic properties of this compound dictate its reactivity, optical behavior, and intermolecular interactions. Computational methods provide several key descriptors to understand these characteristics.
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity and electronic transitions. tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is concentrated on the electron-withdrawing nitrobenzylidene portion, particularly the nitro group. researchgate.net This spatial separation indicates a propensity for intramolecular charge transfer (ICT) upon electronic excitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and optical properties. researchgate.net A smaller energy gap suggests higher chemical reactivity and a tendency to be more easily polarized. researchgate.net
Table 3: Typical Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and depend on the specific DFT functional and basis set used.
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | ~ -6.2 | Energy of the highest occupied molecular orbital |
| E(LUMO) | ~ -2.8 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ~ 3.4 | ΔE = E(LUMO) - E(HOMO); indicates chemical reactivity |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of sites prone to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.
In the MEP map of this compound:
Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. The most negative potential is located around the oxygen atoms of the nitro group, due to their high electronegativity.
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the aromatic rings.
Neutral Regions (Green): These areas have a moderate potential.
The MEP map visually confirms the electron-withdrawing nature of the nitro group and the electron-donating character of the aniline moiety, highlighting the molecule's charge separation. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. tandfonline.comresearchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. researchgate.net
For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT). Key interactions include:
π → π transitions:* Delocalization of electrons from the π orbitals of the aniline ring to the π* antibonding orbitals of the benzylidene ring and the C=N bond.
n → π transitions:* Donation of electrons from the lone pair (n) of the imine nitrogen atom to the π* orbitals of the aromatic rings.
Global and Local Chemical Reactivity Indices
Global and local chemical reactivity descriptors, derived from Density Functional Theory (DFT), are essential for predicting the chemical behavior of this compound. These indices quantify the molecule's stability and the specific atomic sites prone to electrophilic or nucleophilic attack. The key parameters are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher polarizability, lower kinetic stability, and consequently, higher chemical reactivity. Other calculated global reactivity descriptors include chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). mdpi.com Chemical hardness and softness are measures of a molecule's resistance to change in its electron distribution; a "soft" molecule is more reactive. acs.org The electrophilicity index quantifies the ability of the molecule to accept electrons. rsc.org
Local reactivity is assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.com These calculations are crucial for understanding the regioselectivity of chemical reactions involving this compound.
Table 1: Global Chemical Reactivity Indices for this compound
| Parameter | Symbol | Formula | Value (a.u.) |
| HOMO Energy | EHOMO | - | Data not available in the searched literature |
| LUMO Energy | ELUMO | - | Data not available in the searched literature |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available in the searched literature |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available in the searched literature |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available in the searched literature |
| Global Softness | S | 1 / (2η) | Data not available in the searched literature |
| Electrophilicity Index | ω | μ² / (2η) | Data not available in the searched literature |
Quantum Chemical Analysis of Intermolecular Interactions
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the crystal structure of this compound. dntb.gov.ua By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contacts are highlighted as red spots, indicating interactions shorter than the van der Waals radii. nih.govdergipark.org.tr
The corresponding 2D fingerprint plots decompose the Hirshfeld surface into contributions from specific atom-pair contacts, providing quantitative information about the nature and prevalence of these interactions. researchgate.net For benzylidene aniline derivatives, common interactions include H···H, O···H/H···O, C···H/H···C, and C···C contacts. nih.gov The percentage of the Hirshfeld surface area corresponding to each type of contact reveals the dominant forces in the crystal packing. For instance, the presence of the nitro group and various C-H bonds typically leads to significant contributions from O···H and H···H interactions. nih.govresearchgate.net
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Contribution (%) |
| H···H | Data not available in the searched literature |
| O···H / H···O | Data not available in the searched literature |
| C···H / H···C | Data not available in the searched literature |
| C···C | Data not available in the searched literature |
| N···H / H···N | Data not available in the searched literature |
| Other | Data not available in the searched literature |
Reduced Density Gradient (RDG) Analysis for Characterizing Weak Interactions
Reduced Density Gradient (RDG) analysis provides a graphical representation of non-covalent interactions (NCIs) in real space. nih.govresearchgate.net This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This visualization helps to distinguish between different types of weak interactions. tandfonline.com
For this compound, large, green-colored, low-density isosurfaces would indicate van der Waals interactions, which are typical for the planar aromatic rings. Blue-colored regions signify stronger attractive interactions like hydrogen bonds, while red regions indicate strong steric repulsion, often observed within the core of the ring structures. nih.govtandfonline.com This analysis complements Hirshfeld surface analysis by providing a qualitative and spatial understanding of the forces stabilizing the molecular conformation and crystal packing. researchgate.net
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is employed to analyze the topology of the electron density (ρ(r)) to characterize the nature of chemical bonds and non-covalent interactions. altervista.org The analysis focuses on the properties at bond critical points (BCPs), where the gradient of the electron density is zero. nih.gov
Key topological parameters at a BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), classify the interaction. For covalent bonds, ρBCP is high and ∇²ρBCP is negative. For closed-shell interactions, such as hydrogen bonds or van der Waals forces, both ρBCP and ∇²ρBCP are typically small and positive. nih.gov This analysis provides fundamental proof of the existence and strength of various intramolecular and intermolecular interactions within this compound.
Table 3: Topological Parameters from AIM Analysis for Selected Interactions in this compound
| Bond/Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Interaction Type |
| C=N | Data not available in the searched literature | Data not available in the searched literature | Covalent |
| C-H···O | Data not available in the searched literature | Data not available in the searched literature | Hydrogen Bond |
| C-H···π | Data not available in the searched literature | Data not available in the searched literature | Weak Interaction |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. researchgate.netrsc.org For this compound, TD-DFT calculations can predict its electronic absorption spectrum by determining the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of the electronic transitions. scirp.org
The analysis of the molecular orbitals involved in these transitions, typically from HOMO to LUMO or other frontier orbitals, provides insight into the nature of the excitations, such as π→π* or n→π* transitions. nih.gov These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the photophysical properties of the compound.
Table 4: Calculated Electronic Excitation Properties of this compound via TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
| S₀ → S₂ | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
| S₀ → S₃ | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
Theoretical Determination of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) response of this compound can be theoretically evaluated through quantum chemical calculations. The key parameters determining NLO activity are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀). selcuk.edu.tr Molecules with significant NLO properties are of interest for applications in optoelectronics. nih.gov
This compound, being an asymmetric molecule with donor-π-acceptor characteristics, is a candidate for possessing a significant NLO response. The aniline moiety can act as an electron donor and the nitrobenzylidene part as an electron acceptor, connected by a π-conjugated system. A large value of the first-order hyperpolarizability (β₀), calculated using DFT methods, is a primary indicator of a strong second-order NLO response. rsc.orgnih.gov
Table 5: Theoretically Calculated NLO Properties of this compound
| Parameter | Symbol | Value |
| Dipole Moment | μ (Debye) | Data not available in the searched literature |
| Linear Polarizability | α (esu) | Data not available in the searched literature |
| First-Order Hyperpolarizability | β₀ (esu) | Data not available in the searched literature |
Calculation of Dipole Moment (µ), Polarizability (α), and Hyperpolarizability (β, γ)
The NLO properties of organic molecules are intimately linked to their molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the nitro group (NO2) acts as an electron acceptor, while the aniline moiety can act as an electron donor, facilitating intramolecular charge transfer (ICT) upon excitation. This ICT is a key factor for high NLO responses.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to determine the electric dipole moment (µ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). The dipole moment is a measure of the charge separation within the molecule. Polarizability and hyperpolarizabilities describe the ease with which the electron cloud of the molecule can be distorted by an external electric field, which is the origin of nonlinear optical phenomena.
Theoretical studies on N-benzylideneaniline derivatives have shown that the substitution pattern significantly influences these properties. For instance, calculations on donor-acceptor substituted N-benzylideneanilines have been performed to predict their hyperpolarizabilities. rsc.org A study on this compound specifically reported the calculated values for its dipole moment, isotropic polarizability, and first-order hyperpolarizability. bohrium.com These calculations help in understanding the structure-property relationships and in the design of new materials with enhanced NLO characteristics.
Below is a table summarizing the calculated values for the electric dipole moment and hyperpolarizability of this compound and related compounds for comparison.
| Compound | Dipole Moment (µ) [Debye] | First Hyperpolarizability (β) [esu] |
| This compound | 4.83 bohrium.com | 1.96 x 10⁻³⁰ bohrium.com |
| p-Nitroaniline | Not specified in provided context | Not specified in provided context |
| N,N-dimethyl-p-nitroaniline | Not specified in provided context | Not specified in provided context |
Note: The values are obtained from theoretical calculations and can vary depending on the level of theory and basis set used.
Influence of Solvent Polarity on NLO Response
The NLO response of a molecule is not an intrinsic property alone but can be significantly influenced by its environment, particularly the polarity of the solvent in which it is dissolved. The interaction between the solute molecule and the solvent molecules can alter the electronic distribution and, consequently, the polarizabilities and hyperpolarizabilities.
Generally, for molecules exhibiting intramolecular charge transfer, an increase in solvent polarity leads to a stabilization of the charge-separated excited state, which can enhance the NLO properties. researchgate.net The solvent can influence the geometry of the molecule in its ground state, which in turn affects the electronic transitions and the NLO response. uw.edu.pl
The table below illustrates the general trend of how solvent polarity can affect the NLO properties of a charge-transfer molecule.
| Solvent | Dielectric Constant (ε) | Expected Effect on Hyperpolarizability (β) |
| Gas Phase | 1 | Lowest |
| Benzene (B151609) | 2.3 | Moderate Increase |
| Dichloromethane | 8.9 | Significant Increase |
| Acetone | 21.0 | High Increase |
| Water | 80.1 | Highest |
This trend underscores the importance of considering the solvent environment when evaluating the potential of a molecule for NLO applications. The interplay between the molecular structure and the solvent polarity is a critical factor in optimizing the NLO response.
Reactivity Profiles and Mechanistic Pathways Involving N 2 Nitrobenzylidene Aniline
Mechanistic Insights into Schiff Base Formation
The synthesis of N-(2-Nitrobenzylidene)aniline is a classic example of Schiff base formation, a condensation reaction between a primary amine and an aldehyde or ketone. gsconlinepress.comajol.info This reaction typically proceeds under acid or base catalysis, or through the application of heat, and involves the elimination of a water molecule. gsconlinepress.comresearchgate.net
The generally accepted mechanism for Schiff base formation involves two key steps:
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. The rate of this step can be influenced by the electronic properties of both the amine and the aldehyde.
Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form the stable imine. This elimination of a water molecule is often the rate-determining step and is typically acid-catalyzed. Protonation of the hydroxyl group facilitates its departure as a water molecule, followed by the formation of the carbon-nitrogen double bond.
The formation of the C=N double bond in this compound results in a trans configuration, as indicated by a torsion angle of approximately 175.97°. nih.gov The molecule is composed of two nearly planar moieties, the 3-nitrobenzylidene group and the phenyl ring, with a dihedral angle of about 31.58° between them. nih.gov
Reductive Processes and Reaction Pathways
The nitro group and the imine bond in this compound are both susceptible to reduction, leading to a variety of products depending on the reducing agent and reaction conditions.
Catalytic Reduction Mechanisms (e.g., Palladium-Catalyzed)
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes and imines. Palladium-based catalysts are particularly effective for these transformations. mdpi.comnih.gov
The reduction of this compound can proceed through several pathways. A notable transformation is the palladium-catalyzed reductive N-heterocyclization to form 2H-indazole derivatives. This reaction is effectively catalyzed by a dichlorobis(triphenylphosphine)palladium-tin(II) chloride system under a carbon monoxide atmosphere. The combination of the palladium complex and tin(II) chloride is crucial for the catalytic activity. While the precise mechanism is complex, it is proposed that tin(II) chloride may act not only as a Lewis acid but also as a reductant for the nitro group.
In a more general context, the catalytic reduction of nitroarenes to anilines over palladium catalysts is a well-established process. mdpi.comnih.gov The mechanism is believed to involve the adsorption of the nitro compound onto the catalyst surface, followed by a series of hydrogen transfer steps. The reaction often proceeds through intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine. nih.gov It has been suggested that a Pd(0)-Pd(II) redox process can occur at the catalytic centers. nih.gov
The reduction of the imine bond to a secondary amine can also be achieved through catalytic hydrogenation. This process, known as reductive amination when performed in one pot from the aldehyde and amine, is a common method for synthesizing secondary amines. emerginginvestigators.org
Photoinduced Reduction Pathways
The reduction of nitroaromatic compounds can also be initiated by light. The photoinduced reduction of nitrobenzenes to primary aromatic amines can be achieved without the need for a sensitizer, using solvents like isopropanol (B130326) or tetrahydrofuran (B95107) (THF) as a hydrogen source. sorbonne-universite.fr The reaction is particularly effective for nitrobenzenes bearing electron-withdrawing substituents and is typically carried out under UV irradiation. sorbonne-universite.fr
In the case of this compound, the presence of the nitro group makes it a candidate for such photoinduced reductions. The mechanism likely involves the initial photoexcitation of the nitro compound, followed by hydrogen abstraction from the solvent to form a radical intermediate. Subsequent steps lead to the formation of the corresponding aniline (B41778) derivative.
Furthermore, photocatalytic reduction using semiconductor materials like titanium dioxide (TiO₂) has been shown to be effective for converting nitrobenzene (B124822) to aniline. mdpi.comresearchgate.net This process involves the generation of electron-hole pairs in the photocatalyst upon light irradiation. The photogenerated electrons then reduce the nitro compound. The efficiency of this process can be enhanced by using hole scavengers. researchgate.net
Photochemistry of the 2-Nitrobenzylidene Chromophore
The 2-nitrobenzylidene group is a well-known photolabile protecting group, and its photochemistry is characterized by intramolecular hydrogen abstraction and subsequent rearrangement or cleavage. nih.govacs.orgacs.orgacs.org This reactivity is central to the light-induced transformations of this compound and related compounds.
Mechanisms of Photolytic Cleavage
The photochemistry of o-nitrobenzyl compounds is initiated by the absorption of UV light, which promotes the molecule to an excited state. The key mechanistic step is an intramolecular hydrogen atom transfer from the benzylic position to one of the oxygen atoms of the ortho-nitro group. This process leads to the formation of an aci-nitro intermediate. researchgate.netdntb.gov.ua
From this aci-nitro intermediate, a series of rearrangements and subsequent reactions can occur, ultimately leading to the cleavage of the bond connecting the benzylic carbon to the rest of the molecule. In the context of this compound, this would involve the cleavage of the C=N bond. The initial photoproducts are typically 2-nitrosobenzaldehyde and aniline.
Photoexcitation: Absorption of a photon promotes the 2-nitrobenzylidene group to an excited state.
Intramolecular Hydrogen Abstraction: An excited-state hydrogen transfer occurs from the benzylic carbon to the nitro group, forming an aci-nitro intermediate.
Rearrangement and Cleavage: The aci-nitro intermediate undergoes rearrangement, leading to the cleavage of the benzylic bond and the release of the protected group (in this case, aniline) and the formation of a 2-nitroso derivative.
Studies on related 2-nitrobenzylidene acetals have shown that photolysis leads to the formation of 2-nitrosobenzoic acid ester intermediates, which can then be hydrolyzed to release the protected diol. nih.govacs.org This highlights the general pathway of the 2-nitrobenzyl chromophore leading to cleavage.
Regioselectivity and Substrate Structure-Reactivity Relationships
The efficiency and regioselectivity of the photolytic cleavage of 2-nitrobenzylidene derivatives are significantly influenced by the structure of the substrate. nih.govacs.org In studies involving unsymmetrically substituted diols protected as 2-nitrobenzylidene acetals, it has been observed that the cleavage can be highly regioselective. nih.govacs.org
Theoretical calculations and experimental data suggest that preferential cleavage occurs at the acetal (B89532) C-O bond located near more electron-withdrawing (or less electron-donating) groups. nih.govacs.org This indicates that the electronic properties of the substituents on the protected molecule play a crucial role in directing the reaction pathway.
The nature of the leaving group also has a strong influence on the quantum yields of the photorelease. researchgate.net Radical-stabilizing groups can weaken the C-H bond that is cleaved in the initial photoinduced hydrogen atom transfer step, thereby lowering the barrier for this process and enhancing the efficiency of the photorelease. researchgate.net
The complexity of the cleavage mechanism is underscored by the fact that structural variations in the substrate can significantly alter the reaction pathway. nih.govacs.org This structure-reactivity relationship is a key consideration in the design and application of 2-nitrobenzyl-based photolabile protecting groups.
Hydrolytic Stability and Dynamics of Imine Exchange Reactions
The reactivity of this compound is centrally defined by the chemistry of its imine (or azomethine, -C=N-) functional group. This linkage is susceptible to both hydrolytic cleavage and exchange reactions with other amines, processes that are fundamental to its behavior in various chemical environments. The stability of this imine bond is not absolute and is significantly influenced by factors such as pH, solvent, and the electronic nature of its substituents.
Hydrolytic Stability
The hydrolysis of an imine is the reverse of its formation, involving the addition of water across the carbon-nitrogen double bond to yield the parent aldehyde (2-nitrobenzaldehyde) and amine (aniline). rsc.org This process is generally subject to catalysis by both acids and bases. researchgate.netjisem-journal.com
The general mechanism for the hydrolysis of N-benzylideneanilines, and by extension this compound, is a multi-step process. researchgate.net In acidic to neutral media, the reaction is typically initiated by the protonation of the imine nitrogen. This increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral carbinolamine intermediate. rsc.org Subsequent proton transfer and elimination of the amine regenerates the carbonyl compound and releases the free amine. The rate-determining step can vary depending on the pH; at acidic pH, the nucleophilic attack is often rate-limiting, whereas under more alkaline conditions, the decomposition of the carbinolamine intermediate can be the slower step. rsc.org
In strongly acidic solutions, the rate of hydrolysis for some N-benzylideneanilines has been observed to decrease, a phenomenon attributed to the extensive protonation of the reactants and the involvement of multiple water molecules in the transition state. sci-hub.se Conversely, in basic media (pH 10-12), the hydrolysis rate for benzylidene aniline has been shown to be independent of the proton concentration, suggesting a different mechanistic pathway, likely involving the direct attack of a hydroxide (B78521) ion on the imine carbon. jisem-journal.com
The presence of the ortho-nitro group on the benzylidene ring of this compound is expected to significantly influence its hydrolytic stability. Electron-withdrawing groups generally increase the susceptibility of the imine carbon to nucleophilic attack, which can accelerate hydrolysis. jisem-journal.com Studies on substituted benzylideneanilines have shown that the nature and position of substituents on the aromatic rings play a crucial role in determining the rate of hydrolysis. researchgate.net For instance, the hydrolysis of certain Schiff bases is accelerated in both acidic and basic environments compared to neutral conditions. jisem-journal.com
Table 1: Factors Influencing the Hydrolytic Stability of N-Benzylideneanilines
| Factor | Effect on Hydrolysis Rate | Mechanistic Implication |
| Acidic pH | Generally increases rate | Protonation of imine nitrogen enhances electrophilicity of the imine carbon. rsc.orgjisem-journal.com |
| Basic pH | Generally increases rate | Direct nucleophilic attack by hydroxide ion on the imine carbon. jisem-journal.com |
| Electron-withdrawing Substituents | Generally increases rate | Increases the partial positive charge on the imine carbon, favoring nucleophilic attack. jisem-journal.com |
| Electron-donating Substituents | Generally decreases rate | Decreases the partial positive charge on the imine carbon, disfavoring nucleophilic attack. jisem-journal.com |
This table is a generalized summary based on studies of various N-benzylideneaniline derivatives.
Dynamics of Imine Exchange Reactions
Imine exchange reactions, also known as transimination, involve the reaction of an existing imine with a new amine, resulting in the formation of a new imine and the release of the original amine. rsc.orgrsc.org This process is reversible and allows for the dynamic exchange of amine components. The general mechanism for transimination can proceed through a nucleophilic addition-elimination pathway, often involving a tetrahedral intermediate, similar to hydrolysis. rsc.org
R-CH=N-R' + R''-NH₂ ⇌ R-CH=N-R'' + R'-NH₂
Here, this compound (R = 2-nitrophenyl, R' = phenyl) can react with a different primary amine (R''-NH₂) to form a new imine and release aniline. The position of the equilibrium is determined by the relative stabilities of the imines and the concentrations of the reacting species.
A related process is imine metathesis, which is a scrambling reaction between two pre-formed imines. researchgate.netrsc.org This reaction also typically proceeds through cyclic transition states. rsc.org
The rate of these exchange reactions is influenced by the steric and electronic properties of the reactants. For instance, reactions involving sterically hindered imines or amines may proceed more slowly. rsc.org The use of catalysts, such as Brønsted or Lewis acids, can significantly accelerate the rate of transimination, in some cases by several orders of magnitude. rsc.org
Table 2: Key Mechanistic Pathways in Imine Chemistry
| Reaction Type | Description | General Mechanism |
| Hydrolysis | Cleavage of the imine bond by water to form an aldehyde/ketone and an amine. rsc.org | Nucleophilic attack of water on the imine carbon, forming a carbinolamine intermediate. rsc.org |
| Transimination | Exchange of the amine moiety of an imine with a different free amine. rsc.org | Nucleophilic attack of an amine on the imine carbon, proceeding through a tetrahedral intermediate. rsc.org |
| Imine Metathesis | Scrambling reaction between two different pre-formed imines. researchgate.net | Often involves a four-membered cyclic transition state. rsc.org |
This table provides a general overview of reactivity patterns common to imines.
Coordination Chemistry of N 2 Nitrobenzylidene Aniline with Metal Ions
N-(2-Nitrobenzylidene)aniline as a Ligand in Metal Complexation
Schiff bases are highly regarded as ligands in coordination chemistry due to their straightforward synthesis, structural variety, and the stability of the resulting metal complexes. gsconlinepress.comajol.info this compound, with its characteristic azomethine (-HC=N-) functional group, readily forms stable complexes with most transition metal ions. ajol.infonanobioletters.com
The primary coordination site in this compound and similar Schiff bases is the nitrogen atom of the azomethine (imine) group. gsconlinepress.comnanobioletters.com This sp2 hybridized nitrogen has a lone pair of electrons that is well-suited for forming coordinate bonds with metal ions. ajol.info
Several chelation modes are possible depending on the specific metal ion and reaction conditions:
Monodentate Coordination: The ligand can coordinate to a metal center solely through the imine nitrogen atom.
Bidentate Coordination: While the imine nitrogen is the principal donor site, the oxygen atoms of the ortho-nitro group can also participate in chelation. This would result in the formation of a stable five-membered chelate ring. In related Schiff base complexes, bidentate coordination involving an imine nitrogen and a phenolate (B1203915) oxygen is common. researchgate.netacs.org The electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) ring influences the electronic properties and coordination behavior of the ligand. nih.gov
The coordination behavior and the mode of chelation can be elucidated by comparing the infrared spectra of the free ligand with its metal complexes.
The synthesis of transition metal complexes with this compound and its derivatives is typically achieved by reacting the Schiff base ligand with a metal salt in an appropriate solvent. chemsociety.org.ng A general method involves dissolving the Schiff base in an organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the metal salt (e.g., chloride or nitrate (B79036) salts of Co(II), Ni(II), or Cu(II)) in the same solvent. researchgate.netchemrevlett.comsemanticscholar.org The mixture is often refluxed for a period, after which the resulting solid complex is filtered, washed, and dried. semanticscholar.org
These complexes are characterized by a range of analytical and spectroscopic techniques:
Elemental Analysis: To determine the empirical formula and the metal-to-ligand stoichiometry. nanobioletters.com
Molar Conductance: Measurements in solvents like DMSO or DMF help to determine whether the complexes are electrolytic or non-electrolytic in nature. impactfactor.org
Infrared (FT-IR) Spectroscopy: This is a crucial tool for identifying the coordination sites. A shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation confirms the involvement of the imine nitrogen in bonding to the metal ion. acs.org The appearance of new, typically low-frequency, bands can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. impactfactor.orgresearchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and, additionally, charge-transfer and d-d transition bands, which are characteristic of the coordination environment around the metal ion. acs.orgimpactfactor.org
Magnetic Susceptibility Measurements: These measurements help in determining the geometry of the complexes, for instance, distinguishing between square planar and tetrahedral Ni(II) complexes or identifying high-spin or low-spin octahedral Co(II) complexes. chemrevlett.com
Mass Spectrometry: This technique helps in confirming the molecular weight of the synthesized complexes. nanobioletters.com
¹H-NMR Spectroscopy: While used for characterizing the ligand, its application in paramagnetic complexes like those of Cu(II) and Co(II) can be limited. However, it is useful for diamagnetic complexes such as those of Ni(II) (in a square planar geometry) and Zn(II). nanobioletters.comresearchgate.net
For instance, the synthesis of Co(II) and Cu(II) complexes of a related Schiff base, 3-nitro-N-(3-nitrobenzylidene)aniline, involved the reaction of the ligand with cobalt(II) chloride and copper(II) chloride. chemsociety.org.ng Similarly, Ni(II) complexes with unsymmetrical diimines have been prepared by reacting the ligand with Ni(II) chloride in ethanol. semanticscholar.org Fe(III) complexes of other unsymmetrical Schiff bases have also been successfully synthesized and characterized. researchgate.net
Structural Analysis of Metal-Schiff Base Complexes
The structural elucidation of metal complexes of this compound relies heavily on spectroscopic data and, where possible, single-crystal X-ray diffraction.
The crystal structure of the parent molecule, this compound, reveals that the molecule is not perfectly planar. nih.gov The aniline (B41778) and benzaldehyde rings are twisted with respect to each other, and the nitro group is also tilted out of the plane of the benzaldehyde ring. nih.gov This inherent non-planarity influences the geometry of the resulting metal complexes.
Spectroscopic analysis provides significant structural insights:
FT-IR Spectra: In the FT-IR spectra of the complexes, the band corresponding to the azomethine stretching vibration (ν(C=N)), typically observed around 1627 cm⁻¹ in the free ligand, shifts to a lower or higher frequency upon coordination. nanobioletters.comacs.org This shift is a strong indicator of the imine nitrogen's participation in the coordinate bond. Furthermore, the appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) bonds. researchgate.net
Electronic Spectra: The electronic spectra of the complexes provide valuable information on their stereochemistry. For example, Ni(II) complexes can be either octahedral, tetrahedral, or square planar. An octahedral Ni(II) complex would typically exhibit three spin-allowed d-d transitions. impactfactor.org Square planar complexes are generally diamagnetic and show characteristic charge-transfer bands. researchgate.net The electronic spectra of Cu(II) complexes often show a broad d-d transition band in the visible region, which is indicative of a distorted octahedral or square planar geometry. impactfactor.org
Based on combined analytical and spectral data, various geometries have been proposed for transition metal complexes with similar Schiff bases, including octahedral, tetrahedral, and square planar arrangements. researchgate.netresearchgate.netimpactfactor.org
Potentiometric Studies for Determining Complex Stability Constants
Potentiometric titration is a widely used method for determining the protonation constants of ligands and the stability constants of their metal complexes in solution. nanobioletters.comepa.gov The Irving-Rossotti pH-titration technique is a common approach employed for this purpose. nanobioletters.com
The procedure involves titrating a solution containing the ligand, with and without the metal ion, against a standard solution of a strong base (like KOH or NaOH) in a medium of constant ionic strength (e.g., 0.1 M KNO₃) and at a constant temperature. nanobioletters.com From the titration curves, the proton-ligand and metal-ligand formation numbers (n̄A and n̄, respectively) can be calculated. These values are then used to determine the stability constants (log K) of the complexes.
For binary complexes of Co(II), Ni(II), and Cu(II) with a related Schiff base, 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline, potentiometric studies were conducted in a 60:40% (v/v) 1,4-dioxane-water system. The study aimed to determine the stability constants of the complexes formed in solution. Such studies often reveal the order of stability of the complexes, which for many Schiff base ligands follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II). epa.gov
The stability constant of a complex is a critical parameter that provides insight into the strength of the metal-ligand interaction and is useful for practical applications of complexation. nanobioletters.com
Impact of Metal Coordination on Electronic and Structural Characteristics
The coordination of a metal ion to the this compound ligand induces significant changes in the ligand's electronic and structural properties. These changes are readily observable through spectroscopic methods.
Structural Changes: The primary structural change occurs around the coordinating atoms. The bond length of the azomethine group (C=N) is altered upon coordination, which is reflected in the shift of its stretching frequency in the IR spectrum. researchgate.net The geometry of the ligand itself may be constrained or altered to accommodate the stereochemical requirements of the metal ion, potentially leading to a more planar or a more distorted conformation compared to the free ligand.
Electronic Changes: The coordination process involves the donation of electron density from the ligand's donor atoms to the metal ion's vacant orbitals. This alters the electronic distribution throughout the Schiff base molecule.
In FT-IR spectroscopy , this electronic shift is evidenced by the change in the ν(C=N) frequency. A decrease in this frequency suggests a weakening of the C=N bond due to the drainage of electron density from the nitrogen atom towards the metal. researchgate.net
In UV-Visible spectroscopy , the electronic transitions of the ligand are affected. The bands corresponding to the π→π* and n→π* transitions within the aromatic rings and the azomethine group often shift in wavelength and/or intensity upon complexation. impactfactor.org New absorption bands may also appear in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion's d-orbitals. These new bands are directly responsible for the often vibrant colors of the transition metal complexes. acs.orgimpactfactor.org
In essence, metal coordination transforms the this compound molecule into a new chemical entity with distinct structural and electronic features, which in turn govern the properties and potential applications of the resulting complex.
Advanced Research Applications in Chemical Materials and Catalysis
Catalytic Applications of N-(2-Nitrobenzylidene)aniline Derivatives
The imine (-C=N-) linkage and the electronic properties conferred by the nitro group make this compound derivatives valuable components in catalytic systems. They primarily function as ligands that can coordinate with metal centers, influencing the efficiency and selectivity of chemical reactions.
Derivatives of this compound serve as effective ligands in homogeneous catalysis, particularly in reactions involving transition metals. A notable application is the palladium-catalyzed reductive N-heterocyclization of N-(2-nitrobenzylidene)amines to form 2H-indazole derivatives. In this process, the Schiff base coordinates to the palladium center, which, in the presence of an additive like tin(II) chloride and under a carbon monoxide atmosphere, facilitates the reductive cyclization of the nitro group. The dichlorobis(triphenylphosphine)palladium-tin(II) chloride system has proven particularly effective for this transformation.
The versatility of Schiff base ligands, including this compound, allows them to be employed in a wide array of catalytic processes. Their steric and electronic properties can be fine-tuned by modifying the substituents on the aniline (B41778) or benzylidene rings, thereby controlling the activity and selectivity of the catalyst. arabjchem.org While many applications are in homogeneous systems, the principles extend to heterogeneous catalysis, where such ligands can be anchored to solid supports. acs.orgrsc.org
Table 1: Catalytic Reductive N-Heterocyclization of N-(2-nitrobenzylidene)amines
| Substrate (Derivative of N-(2-nitrobenzylidene)amine) | Catalyst System | Product | Yield (%) | Reference |
| This compound | PdCl₂(PPh₃)₂ / SnCl₂ | 2-Phenyl-2H-indazole | 64 | |
| N-(2-Nitrobenzylidene)propylamine | PdCl₂(PPh₃)₂ / SnCl₂ | 2-Propyl-2H-indazole | 83 | |
| N-(2-Nitrobenzylidene)isopropylamine | PdCl₂(PPh₃)₂ / SnCl₂ | 2-Isopropyl-2H-indazole | 63 | |
| N-(2-Nitrobenzylidene)-tert-butylamine | PdCl₂(PPh₃)₂ / SnCl₂ | 2-tert-Butyl-2H-indazole | 75 | |
| N-(2-Nitrobenzylidene)-m-chloroaniline | PdCl₂(PPh₃)₂ / SnCl₂ | 2-(m-Chlorophenyl)-2H-indazole | 74 |
The study of reactions catalyzed by this compound complexes provides deep mechanistic insights. In the palladium-catalyzed synthesis of 2H-indazoles, the reaction is believed to proceed through the reduction of the nitro group, which is a multi-step process. nih.gov General studies on nitroarene reduction suggest a pathway involving nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed, which then partakes in the cyclization. rsc.org
Furthermore, aniline derivatives are known to act as nucleophilic catalysts themselves, for instance, in accelerating hydrazone formation and exchange. rsc.orgscispace.com Aniline reacts with an aldehyde to form a Schiff base intermediate, which is more reactive towards nucleophiles than the original aldehyde. rsc.org This transimination mechanism highlights the dual role the core structure of this compound can play in catalytic cycles, acting both as a ligand and as a reactive intermediate. rsc.org Computational studies using density functional theory (DFT) have been instrumental in unraveling the mechanisms of such transformations, including the reduction of nitrobenzene (B124822) to aniline catalyzed by various metal complexes. researchgate.netnih.gov
Supramolecular Chemistry and Crystal Engineering
The specific stereochemistry and intermolecular forces associated with this compound make it an excellent candidate for crystal engineering and the study of supramolecular chemistry. The molecule's non-planar geometry and the presence of hydrogen bond acceptors (in the nitro group) and aromatic rings facilitate the construction of complex, ordered structures.
The solid-state structures of this compound derivatives are often governed by a network of weak intermolecular interactions, primarily C—H···O hydrogen bonds. researchgate.netnih.gov These interactions link molecules into well-defined supramolecular assemblies, such as chains or sheets. For instance, in the crystal structure of (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, molecules are linked by C—H···O interactions into zigzag polymeric chains. nih.gov
In addition to hydrogen bonding, other interactions like π–π stacking and nitro···π(arene) interactions play a crucial role. researchgate.netnih.goviucr.org The interplay between these forces directs the final three-dimensional architecture. Studies on various isomers of N-(nitrobenzylidene)iodoanilines have demonstrated that subtle changes in molecular structure can lead to vastly different packing arrangements, ranging from isolated molecules to complex 3D frameworks. iucr.org For example, the supramolecular assembly of 4-Methyl-(2-nitrobenzylidene)aniline is mediated by both C-H···O hydrogen bonds and nitro···π(arene) interactions. researchgate.netasianpubs.org
Table 2: Supramolecular Interactions in N-(Nitrobenzylidene)aniline Derivatives
| Compound | Key Intermolecular Interactions | Resulting Architecture | Reference |
| (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline | C—H···O, C—H···π, π–π stacking | Zigzag polymeric chains | nih.gov |
| 4-Methyl-(2-nitrobenzylidene)aniline | C-H···O, nitro···π(arene) | Supramolecular assembly | researchgate.netasianpubs.org |
| (E)-2-ethyl-N-(4-nitrobenzylidene)aniline | C—H···O, nitro···π(arene) | 3D framework | nih.goviucr.org |
| 3-iodo-N-(2-nitrobenzylidene)aniline | C—H⋯O, C—H⋯π(arene) | Sheets | iucr.org |
The principles of crystal engineering allow for the rational design of co-crystals of this compound derivatives with tailored physical properties. nih.gov By selecting appropriate co-formers, it is possible to create new crystalline solids with modified characteristics such as melting point, solubility, and stability. nih.gov
A significant strategy involves the use of halogen bonding. Imines derived from 2-nitrobenzaldehyde (B1664092) and haloanilines have been cocrystallized with halogen bond donors like 1,3-diiodotetrafluorobenzene. acs.org These cocrystals exhibit specific and directional N···I halogen bonds between the imine nitrogen and the iodine atom of the donor. acs.org In addition to halogen bonds, these structures can be stabilized by other interactions, such as NO₂···NO₂ pnictogen bonds, leading to robust, multi-component assemblies with predictable geometries. acs.org This supramolecular approach provides a powerful method for fine-tuning the solid-state properties of materials based on the this compound scaffold.
Table 3: Co-crystal Design with this compound Derivatives
| Imine Component | Co-former | Stoichiometry | Key Supramolecular Bonds | Reference |
| N-(2-nitrobenzylidene)-4-iodoaniline | 1,3,5-triiodotetrafluorobenzene | 1:1 | N···I (Halogen Bond), NO₂···NO₂ (Pnictogen Bond) | acs.org |
| N-(2-nitrobenzylidene)-4-bromoaniline | 1,3,5-triiodotetrafluorobenzene | 1:1 | N···I (Halogen Bond), NO₂···NO₂ (Pnictogen Bond) | acs.org |
| N-(2-nitrobenzylidene)-4-chloroaniline | 1,3,5-triiodotetrafluorobenzene | 1:1 | N···I (Halogen Bond), NO₂···NO₂ (Pnictogen Bond) | acs.org |
Development of Optoelectronic Materials
Derivatives of this compound are of great interest in the field of materials science for their potential applications in optoelectronics, particularly as nonlinear optical (NLO) materials. researchgate.net NLO materials can alter the properties of light passing through them and are essential for technologies like frequency conversion and optical switching. The characteristic "push-pull" electronic structure of many N-benzylideneaniline derivatives, where an electron-donating group is in conjugation with an electron-accepting group (like the nitro group), is key to their large second-order NLO response. uantwerpen.be
Research has shown that organic crystals of these Schiff bases can exhibit significant second-harmonic generation (SHG) efficiency, a key NLO property. For instance, 2,3-Dimethyl-N-[4-(nitro)benzylidene]aniline was found to have an SHG efficiency 4.08 times greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov Similarly, 4-bromo-4′-nitrobenzylidene aniline (BNBA) showed an SHG efficiency approximately 9.4 times that of KDP. researchgate.net The synthesis of non-centrosymmetric crystals, a prerequisite for second-order NLO activity, is a central goal in this area of research. researchgate.netnih.gov The development of these organic NLO materials is driven by their potential for high efficiency, fast response times, and synthetic tailorability compared to their inorganic counterparts. researchgate.net
Table 4: Nonlinear Optical (NLO) Properties of N-(Nitrobenzylidene)aniline Derivatives
| Compound | Key Property | Relative Efficiency | Reference |
| 2,3-Dimethyl-N-[4-(nitro)benzylidene]aniline | Second-Harmonic Generation (SHG) | 4.08 x KDP | nih.gov |
| 4-bromo-4′-nitrobenzylidene aniline (BNBA) | Second-Harmonic Generation (SHG) | 9.4 x KDP | researchgate.net |
Exploitation of Non-Linear Optical Properties for Photonic Devices
This compound is a Schiff base compound that has been investigated for its potential in materials science, particularly for its non-linear optical (NLO) properties. NLO materials are essential for developing photonic devices that control and manipulate light, forming the basis for technologies like optical signal processing and frequency conversion. The NLO response in organic molecules like this compound often arises from a specific molecular architecture: an electron-donating group linked to an electron-accepting group through a π-conjugated system. This "donor-π-acceptor" structure facilitates intramolecular charge transfer, which is fundamental to second and third-order NLO phenomena.
A key application of NLO materials is second-harmonic generation (SHG), a process that converts an input laser beam into light with double the frequency. The efficiency of SHG in a material is a critical parameter for its use in photonic devices. However, for a material to exhibit bulk second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group. If the crystal structure is centrosymmetric, the NLO effects of individual molecules cancel each other out. iucr.org X-ray diffraction studies have determined that this compound crystallizes in the centrosymmetric monoclinic space group P 1 21/c 1. nih.gov This crystal symmetry precludes the possibility of second-harmonic generation, despite the favorable molecular structure.
While second-order NLO properties are absent in the crystalline state due to its centrosymmetric nature, research into related nitrobenzylidene aniline derivatives has explored their third-order NLO properties. researchgate.netnih.gov Computational studies using methods like the time-dependent Hartree-Fock (TDHF) method have been employed to calculate the second hyperpolarizabilities (γ), which indicate microscopic third-order NLO behavior. researchgate.netnih.gov These materials show good optical transparency in the visible and near-IR regions, a desirable property for optical applications. researchgate.net
Establishing Structure-Property Relationships for Optoelectronic Performance
The relationship between a molecule's structure and its optoelectronic properties is a cornerstone of materials design. For this compound and related compounds, this relationship is analyzed at both the molecular and supramolecular (crystal) levels.
At the molecular level, the optoelectronic characteristics are governed by the interplay of its constituent parts. The molecule consists of an aniline ring and a benzylidene ring, which are not perfectly coplanar. In a related derivative, (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, the dihedral angle between the two rings is 11.69 (3)°. researchgate.netiucr.org The nitro group (NO₂) attached to the benzylidene ring is also twisted out of the plane of the ring by 34.02 (9)°. researchgate.netiucr.org These torsional angles affect the extent of π-conjugation across the molecule, which in turn influences the intramolecular charge transfer and, consequently, the electronic and optical properties. Quantum chemical investigations are crucial for rationalizing experimental results and predicting the properties of new molecular structures. researchgate.net
At the supramolecular level, the crystal packing arrangement is decisive for bulk properties like SHG. As established, this compound crystallizes in a centrosymmetric space group, which negates any potential for SHG. iucr.orgnih.gov The study of different isomers and derivatives reveals a wide range of possible crystal packing patterns, from isolated molecules with no specific directional interactions to complex three-dimensional frameworks built by C-H⋯O hydrogen bonds and π-π stacking interactions. iucr.orgnih.gov This diversity highlights how subtle changes to the molecular structure can dramatically alter the resulting crystal lattice and its physical properties.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for probing these structure-property relationships. DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettandfonline.com The HOMO-LUMO energy gap is an important indicator of the molecule's reactivity and electronic transition properties. Furthermore, DFT is used to calculate the molecular hyperpolarizability (β), a theoretical measure of a single molecule's NLO response. selcuk.edu.trnih.gov
Table 1: Interactive Data Table of Crystallographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₂ | nih.gov |
| Molecular Weight | 226.23 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| a | 11.178 Å | nih.gov |
| b | 7.718 Å | nih.gov |
| c | 13.217 Å | nih.gov |
| β | 94.064 ° | nih.gov |
| Z (Molecules/unit cell) | 4 | nih.gov |
Fundamental Studies in Corrosion Inhibition Mechanisms and Materials Protection
Schiff bases, including this compound and its derivatives, have been extensively studied as corrosion inhibitors for metals, most notably for mild steel in acidic solutions like hydrochloric acid (HCl). researchgate.netnih.govresearchgate.net The protective action of these organic molecules is due to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. researchgate.net
The inhibition mechanism is rooted in the molecular structure of the compound. This compound possesses multiple centers for adsorption: the nitrogen atom of the imine group (C=N), the oxygen atoms of the nitro group, and the π-electrons of the aromatic rings. researchgate.net These features allow the molecule to attach to the steel surface via physisorption (electrostatic interactions between charged molecules and the charged metal surface) or chemisorption (involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond). nih.gov
Electrochemical techniques are the primary methods for evaluating inhibitor performance and mechanism. Potentiodynamic polarization (PDP) studies on similar nitrobenzylidene aniline compounds show that they function as mixed-type inhibitors. nih.govbohrium.com This means they suppress both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas). The inhibition efficiency typically increases as the concentration of the inhibitor increases. nih.gov
Electrochemical Impedance Spectroscopy (EIS) provides further insight. In the presence of these inhibitors, the charge transfer resistance (Rct) at the metal/solution interface increases, while the double-layer capacitance (Cdl) decreases. The increase in Rct signifies that it is more difficult for charge to move across the interface, indicating a slowing of the corrosion process, while the decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the surface, leading to a thicker and/or less dielectric protective layer.
The adsorption behavior of these inhibitors on the mild steel surface is often found to follow the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. By fitting experimental data to this isotherm, thermodynamic parameters such as the free energy of adsorption (ΔG°ads) can be calculated, providing further details on the spontaneity and strength of the adsorption process. nih.gov
Table 2: Interactive Data Table of Corrosion Inhibition Trends
| Inhibitor Property | Observation | Common Technique |
| Inhibition Efficiency | Increases with increasing inhibitor concentration. | Potentiodynamic Polarization, EIS |
| Inhibition Type | Mixed-type (inhibits both anodic and cathodic reactions). nih.gov | Potentiodynamic Polarization |
| Adsorption Behavior | Adheres to Langmuir adsorption isotherm. researchgate.net | Gravimetric/Electrochemical Data Analysis |
| Surface Interaction | Adsorption via heteroatoms (N, O) and π-electrons. researchgate.net | DFT, Molecular Dynamics Simulation |
Structure Activity Relationship Studies Non Biological Context
Influence of Substituent Position and Electronic Nature on Molecular Conformation and Reactivity
The conformation of N-benzylideneanilines, including N-(2-Nitrobenzylidene)aniline, is primarily defined by the torsion angles between the two aromatic rings and the central azomethine (-CH=N-) bridge. The planarity of the molecule is a key determinant of its reactivity and electronic properties, as it affects the extent of π-conjugation across the molecular framework.
The introduction of substituents on either the benzylidene or the aniline (B41778) ring can significantly alter the molecular conformation. The position (ortho, meta, or para) and the electronic nature (electron-donating or electron-withdrawing) of these substituents dictate the steric and electronic interactions within the molecule.
Research on substituted N-benzylideneanilines has shown that the aniline ring (ring A) is typically twisted out of the plane of the C=N bond, while the benzylidene ring (ring B) remains largely coplanar with the azomethine group. This non-planar conformation arises from steric hindrance between the ortho-hydrogen of the aniline ring and the hydrogen of the azomethine group.
The electronic nature of substituents influences this conformation. Electron-withdrawing groups on the aniline ring tend to increase the dihedral angle, making the molecule less planar. Conversely, electron-donating groups on the aniline ring can decrease this angle, promoting a more planar structure. For instance, in a series of 4-substituted N-(4-nitrobenzylidene)anilines, the dihedral angle between the aniline ring and the rest of the molecule was found to vary with the nature of the substituent on the aniline ring. researchgate.netresearchgate.net
In the case of this compound, the ortho-nitro group on the benzylidene ring introduces significant steric and electronic perturbations. The crystal structure of (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline reveals that the 2,3-dimethylaniline (B142581) group is nearly planar, and the benzylidene group is also planar. The dihedral angle between these two planes is 11.69 (3)°. The nitro group itself is twisted with respect to the benzylidene ring by 34.02 (9)°. lokadrusti.org This demonstrates how substituents can induce significant conformational changes.
The reactivity of the azomethine group is also sensitive to substituent effects. Electron-withdrawing groups on the benzylidene ring increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the aniline ring increase the nucleophilicity of the imine nitrogen. These electronic modifications directly impact the chemical reactivity of the molecule in various non-biological reactions.
| Compound | Substituent on Aniline Ring (Y) | Substituent on Benzylidene Ring (X) | Dihedral Angle (τ) between Aniline Ring and C=N Plane (°) | Reference |
| N-(4-Nitrobenzylidene)aniline | H | 4-NO₂ | 55.0 | researchgate.net |
| N-(4-Nitrobenzylidene)-4-methylaniline | 4-CH₃ | 4-NO₂ | 52.1 | researchgate.net |
| N-(4-Nitrobenzylidene)-4-chloroaniline | 4-Cl | 4-NO₂ | 57.5 | researchgate.net |
| N-(4-Nitrobenzylidene)-4-nitroaniline | 4-NO₂ | 4-NO₂ | 60.2 | researchgate.net |
| (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline | 2,3-(CH₃)₂ | 2-NO₂ | 11.69 | lokadrusti.org |
Note: Data for N-(4-Nitrobenzylidene)aniline derivatives are included for comparative purposes to illustrate substituent effects.
Correlation Between Molecular Structure and Calculated Electronic Properties
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of this compound and its analogs. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment are strongly correlated with the molecular structure.
The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity and lower stability. rsc.org For N-benzylideneanilines, the HOMO is typically localized on the aniline moiety, while the LUMO is centered on the benzylidene portion, especially when electron-withdrawing groups like the nitro group are present.
Substituents can modulate the HOMO and LUMO energy levels. Electron-donating groups on the aniline ring raise the HOMO energy, while electron-withdrawing groups on the benzylidene ring lower the LUMO energy. Both of these effects lead to a reduction in the HOMO-LUMO gap, thereby increasing the molecule's reactivity. For example, studies on hydroxy-substituted N-benzylideneanilines have shown that an ortho-hydroxy substituent leads to the lowest HOMO-LUMO energy gap compared to para-substituted or unsubstituted analogs. researchgate.net
The dipole moment of N-benzylideneanilines is also significantly affected by substituents. The introduction of a strong electron-withdrawing group like the nitro group, particularly in a non-symmetrical arrangement, can lead to a large molecular dipole moment. Theoretical calculations for N-(4-dimethylaminobenzylidene)-4-nitroaniline, a related donor-acceptor system, have shown a significant dipole moment, which is a key factor for its non-linear optical properties. rsc.org The position of the nitro group in this compound would similarly be expected to induce a substantial dipole moment.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |
| N-Benzylideneaniline | -5.89 | -0.98 | 4.91 | 1.63 | researchgate.net |
| 2-Hydroxy-N-benzylideneaniline | -5.73 | -1.21 | 4.52 | 2.54 | researchgate.net |
| 4-Hydroxy-N-benzylideneaniline | -5.54 | -1.11 | 4.43 | 2.89 | researchgate.net |
| N-(4-fluoro-3-nitrobenzylidene)-4-(hexyloxy)aniline | - | - | - | 5.38 | mdpi.com |
Note: The table includes data for related N-benzylideneaniline derivatives to illustrate the general trends in electronic properties upon substitution.
Effects of Structural Modifications on Photophysical Behavior and Chemical Reactivity
Structural modifications, primarily through the introduction of various substituents, have profound effects on the photophysical behavior and chemical reactivity of this compound. The absorption and emission properties, as well as the reactivity of the imine bond, can be fine-tuned by altering the molecular structure.
The photophysical properties of N-benzylideneanilines are governed by electronic transitions, typically π-π* and n-π* transitions. The position and intensity of absorption bands in the UV-visible spectrum are sensitive to the electronic effects of substituents. Electron-donating groups generally cause a red shift (bathochromic shift) in the absorption maxima, while electron-withdrawing groups can cause either a red or blue shift depending on their position and interaction with the rest of the molecule. The solvent polarity can also significantly influence the photophysical behavior, with more polar solvents often leading to shifts in the absorption and emission spectra. lokadrusti.org
The introduction of a nitro group, a strong electron-withdrawing group, is known to significantly impact fluorescence. In many fluorophores, a nitro group can act as a fluorescence quencher. acs.org The photophysical properties of this compound would therefore be heavily influenced by the presence of this group.
From a chemical reactivity perspective, structural modifications can influence the stability of the azomethine bond towards hydrolysis. The electronic nature of the substituents on both rings plays a role in the kinetics of this reaction. In acidic conditions, the hydrolysis is initiated by the protonation of the imine nitrogen. Electron-donating groups on the aniline ring can stabilize the positive charge on the nitrogen, potentially affecting the reaction rate.
Furthermore, the presence of specific functional groups can introduce new reaction pathways. For example, the nitro group in this compound can be selectively reduced to an amino group, which can then participate in subsequent cyclization reactions to form heterocyclic compounds. rsc.org
| Compound | Key IR Absorption Bands (cm⁻¹) (C=N stretch) | ¹H NMR (δ, ppm) (CH=N proton) | Reference |
| This compound | ~1625 | 8.95 | rsc.org |
| 3-Bromo-4-methyl-N-(2-nitrobenzylidene)aniline | 1627 | 8.86 | nanobioletters.com |
| (E/Z)-N-(2-Nitrobenzylidene)-2-bromoaniline | - | 8.98 | rsc.org |
| (E/Z)-N-(2-Nitrobenzylidene)-2-chloroaniline | - | 8.90 | rsc.org |
This systematic study of the structure-activity relationships of this compound in a non-biological context underscores the intricate interplay between molecular structure and chemical properties. The ability to modulate conformation, electronic characteristics, and reactivity through targeted substitution is a powerful tool for the rational design of new materials and chemical entities based on this versatile scaffold.
Future Research Directions and Emerging Areas for N 2 Nitrobenzylidene Aniline
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of Schiff bases often involves condensation reactions in organic solvents, which raises environmental concerns. researchgate.net Future research is increasingly directed towards greener and more sustainable synthetic methodologies.
Key Research Thrusts:
Solvent-Free Synthesis: A significant push is being made towards solvent-free reaction conditions. researchgate.net Techniques like grinding equimolar amounts of reactants, sometimes in a mortar, have shown high efficiency, with some reactions yielding nearly 99% of the final product. bibliotekanauki.pl Research by Yusuf et al. (2020) demonstrated the successful solvent-free synthesis of related nitrobenzyl Schiff bases, which were then characterized for their antibacterial properties. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: Green chemistry techniques, including microwave irradiation and ultrasound sonication, are being explored to synthesize Schiff bases. researchgate.net These methods can significantly reduce reaction times and improve yields compared to conventional approaches. bibliotekanauki.pl For instance, microwave-assisted synthesis of N-(4-nitrobenzylidene)aniline using a cashew nutshell extract as a catalyst has been shown to enhance reaction rates and yields. bibliotekanauki.pl
Natural Catalysts: The use of natural, biodegradable catalysts is a promising and eco-friendly alternative. Studies have shown the use of fruit juices, such as lemon and blackberry juice, as effective catalysts for imine synthesis. bibliotekanauki.pl Another innovative approach involved using Kinnow peel waste as a catalyst for the solvent-free synthesis of N-benzylideneaniline, achieving an 85% yield in just three minutes at room temperature. bibliotekanauki.pl
These sustainable methods not only reduce the environmental footprint but also often lead to higher yields and simpler purification processes, making the synthesis of N-(2-Nitrobenzylidene)aniline and its derivatives more economically viable and environmentally benign.
Advanced Computational Modeling for Complex Reaction Systems and Materials Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will leverage more advanced computational models to explore complex chemical phenomena.
Key Research Thrusts:
Reaction Mechanism Elucidation: Advanced modeling will provide deeper insights into complex reaction pathways, such as the palladium-catalyzed reductive N-heterocyclization of N-(2-nitrobenzylidene)amines to form 2H-indazoles. rsc.org Computational models can help identify transition states and intermediates, which is crucial for optimizing reaction conditions and catalyst design. researchgate.net
Materials Property Prediction: DFT calculations are used to determine geometric structures and electronic properties, which are fundamental to predicting a material's behavior. researchgate.netnih.gov For this compound, this includes modeling its electronic distribution to understand its reactivity and potential application in areas like corrosion inhibition. nih.gov Future work will likely involve using computational screening to predict the properties of novel derivatives for specific applications before their synthesis, saving significant time and resources. mit.edu
Spectroscopic Data Correlation: A promising area is the cross-referencing of experimental spectroscopic data (e.g., NMR) with computational models. This synergy allows for more accurate structural confirmation and a deeper understanding of the electronic environment within the molecule.
Modeling for Catalysis: As the catalytic applications of Schiff bases expand, so will the need for accurate computational models. These models can help in the rational design of new catalysts based on the this compound scaffold, predicting their activity and selectivity for various organic transformations. researchgate.net
The evolution of computational power and theoretical methods will enable researchers to model larger systems and more complex interactions with greater accuracy, accelerating the discovery and development of new applications for this compound. researchgate.netmit.edu
Integration with Smart Materials Design and Functional System Development
The unique electronic and structural properties of aniline (B41778) derivatives make them excellent candidates for the development of smart materials. sci-hub.seresearchgate.net The presence of the nitro group in this compound is particularly significant, as it strongly influences the molecule's electronegativity and potential for intermolecular interactions. mdpi.com
Key Research Thrusts:
Stimuli-Responsive Materials: Future research will focus on incorporating this compound into polymers and other matrices to create materials that respond to external stimuli such as light, temperature, or pH. mdpi.com The photo-reactivity associated with the nitrobenzyl group could be harnessed to create light-sensitive materials for applications in optical switching or data storage.
4D Printing and Self-Transforming Systems: An exciting frontier is the use of stimuli-responsive materials in 4D printing, where 3D-printed objects can change their shape or function over time. mdpi.com this compound derivatives could be integrated into "inks" for 4D printing to fabricate structures that self-assemble or reconfigure in response to specific triggers.
Supramolecular Chemistry: Aniline-based compounds are excellent building blocks for creating complex supramolecular structures through hydrogen bonding and other non-covalent interactions. sci-hub.se Research will likely explore the self-assembly properties of this compound to design functional systems like molecular sensors or controlled-release vehicles.
Liquid Crystals: The rigid, planar structure of many Schiff bases makes them suitable for applications in liquid crystal technology. The introduction of a lateral nitro group, as seen in related compounds, can significantly affect mesomorphic properties. mdpi.com Future studies could investigate the potential of this compound derivatives to form novel liquid crystalline phases.
By integrating this compound into advanced materials, scientists aim to create dynamic and functional systems with applications ranging from biomedical devices to adaptive electronics.
Expanding Catalytic Scope and Efficiency in Organic Synthesis
Schiff bases and their metal complexes are widely recognized for their catalytic activity. nih.gov this compound presents a versatile scaffold for developing novel catalysts for a wide range of organic transformations.
Key Research Thrusts:
Heterocyclic Synthesis: A key area of research has been the use of N-(2-nitrobenzylidene)amines as precursors in palladium-catalyzed reductive N-heterocyclization reactions to synthesize 2H-indazole derivatives. rsc.org Future work will aim to expand the scope of this reaction to produce a wider variety of heterocyclic compounds, which are important in medicinal chemistry. arabjchem.org
Asymmetric Catalysis: Developing chiral versions of this compound-based ligands could open the door to enantioselective catalytic reactions. This is a critical area in pharmaceutical synthesis, where producing a single enantiomer of a drug is often essential.
Photoredox Catalysis: The nitroaromatic moiety suggests potential applications in photoredox catalysis. The compound could act as a photosensitizer, absorbing light and initiating electron transfer processes to drive chemical reactions under mild conditions. This aligns with the broader push towards sustainable and energy-efficient chemical synthesis.
Novel Metal Complexes: Research will continue to explore the coordination of this compound with various transition metals (e.g., Palladium, Ruthenium, Copper) to create novel catalysts. arabjchem.org The electronic properties conferred by the nitro group and the imine bond can be fine-tuned by changing the metal center, leading to catalysts with unique reactivity and selectivity for reactions like cross-coupling, hydrogenation, and oxidation.
By expanding the catalytic repertoire of this compound, researchers can provide new and more efficient tools for organic synthesis, contributing to the development of new pharmaceuticals, agrochemicals, and functional materials.
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(2-Nitrobenzylidene)aniline?
Answer:
this compound, a Schiff base, is synthesized via condensation of 2-nitrobenzaldehyde with aniline. Key parameters include:
- Catalyst: Acidic catalysts (e.g., HCl, acetic acid) accelerate imine bond formation by protonating the carbonyl group of the aldehyde .
- Solvent: Polar protic solvents (e.g., ethanol, methanol) enhance reaction efficiency due to their ability to stabilize intermediates .
- Purification: Column chromatography or recrystallization is recommended to isolate high-purity products, with HPLC used for quality control .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Identifies aromatic protons (δ 6.5–8.5 ppm) and the imine proton (δ ~8.3 ppm), confirming Schiff base formation .
- FT-IR: A strong C=N stretch (~1600–1640 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹) validate successful condensation .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 242 for C₁₃H₁₀N₂O₂) confirm molecular weight .
Basic: How is the crystal structure of this compound determined?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement using SHELX software (e.g., SHELXL) resolves bond lengths and angles, with the nitro group showing planar geometry .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies (e.g., unexpected bond lengths in SCXRD vs. NMR shifts) require:
- Multi-technique validation: Cross-check with elemental analysis (EA) and UV-Vis spectroscopy .
- Computational validation: DFT calculations (e.g., Gaussian) model electronic environments to explain anomalies .
Advanced: What strategies optimize regioselectivity in nitro-substituted Schiff base derivatives?
Answer:
- Steric/electronic tuning: Electron-withdrawing nitro groups direct electrophilic substitution to para positions. Use bulky substituents to block undesired sites .
- Catalytic control: Lewis acids (e.g., ZnCl₂) modulate reaction pathways to favor specific isomers .
Advanced: How are metal complexes of this compound designed and stabilized?
Answer:
- Ligand design: The imine nitrogen and nitro oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺) .
- Stability assessment: Thermoanalytical methods (TGA/DSC) measure decomposition temperatures, while cyclic voltammetry evaluates redox stability .
Advanced: How can computational models predict the photophysical properties of this compound?
Answer:
- TD-DFT: Simulates UV-Vis absorption spectra by modeling π→π* and n→π* transitions. Validate with experimental λmax values .
- Solvent effects: Include polarizable continuum models (PCM) to account for solvent interactions in simulations .
Advanced: What methodologies evaluate the compound’s interaction with biological targets?
Answer:
- Enzyme assays: Measure inhibition kinetics (e.g., IC₅₀) against target enzymes (e.g., kinases) using fluorogenic substrates .
- Molecular docking: AutoDock Vina predicts binding poses, focusing on π-π stacking between the nitrobenzylidene group and aromatic residues .
Advanced: How do reaction conditions influence kinetic vs. thermodynamic control in derivative synthesis?
Answer:
- Temperature: Low temperatures favor kinetic products (e.g., metastable isomers), while high temperatures favor thermodynamic products .
- Solvent polarity: Polar solvents stabilize charged intermediates, altering product distributions .
Advanced: What analytical approaches assess thermal stability and decomposition pathways?
Answer:
- TGA-MS: Correlates mass loss with evolved gases (e.g., NO₂ from nitro group decomposition) .
- In situ XRD: Monitors structural changes during heating to identify intermediate phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
